molecular formula C14H27BrO2 B147172 2-Bromotetradecanoic acid CAS No. 135312-82-2

2-Bromotetradecanoic acid

Cat. No. B147172
M. Wt: 307.27 g/mol
InChI Key: GBBKJNDQLLKTCX-UHFFFAOYSA-N
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Description

2-Bromotetradecanoic acid, also known as 2-Bromomyristic acid, is a chemical compound with the formula C14H27BrO2 . It has a molecular weight of 307.267 .


Molecular Structure Analysis

The molecular structure of 2-Bromotetradecanoic acid consists of 14 carbon atoms, 27 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) .


Physical And Chemical Properties Analysis

2-Bromotetradecanoic acid has a melting point of 28 °C and a boiling point of 215 °C (at 15 Torr). Its density is predicted to be 1.147±0.06 g/cm3 .

Scientific Research Applications

1. Role in Lipid Metabolism and Protein S-Palmitoylation

2-Bromohexadecanoic acid, commonly known as 2-bromopalmitate, has been a significant focus in research related to lipid metabolism and protein S-palmitoylation. Originally introduced as a nonselective inhibitor of lipid metabolism, recent studies have highlighted its role as a general inhibitor of protein S-palmitoylation. Research involving click-enabled analogues of 2-bromopalmitate has shown its conversion to 2-bromopalmitoyl-CoA in cells, indicating its potential role in labeling DHHC palmitoyl acyl transferases (PATs), crucial enzymes in the palmitoylation process. This provides insights into its action mechanism, either by inhibiting protein acyl transferases or by blocking palmitate incorporation through direct covalent competition (Davda et al., 2013).

2. Chemical Properties and Reactivity

Studies on the chemical properties of related compounds, such as 2-bromodecanoic acid, have provided valuable insights into the behavior of 2-bromotetradecanoic acid. Investigations into chemical equilibrium constants, including dimerization, distribution coefficients, and dissociation constants, are essential for understanding its reactivity and potential applications in various scientific fields. These studies contribute to a more comprehensive understanding of the compound's behavior in different environments (Nilsson et al., 2006).

3. Applications in Organic Synthesis and Catalysis

2-Bromotetradecanoic acid and its derivatives have been explored in the field of organic synthesis, particularly in reactions involving palladium catalysis. Research demonstrates its involvement in the formation of benzene and fulvene derivatives under specific conditions. This highlights its potential utility in synthesizing complex organic molecules and its role in facilitating diverse chemical reactions (Schweizer et al., 2001).

4. Use in Polymer Chemistry

2-Bromotetradecanoic acid-related compounds, such as 2-bromothiophenes, have found applications in the field of polymer chemistry. Studies have shown their effectiveness in catalyzing the cationic chain-growth polymerization of various thiophenes, leading to the development of highly conductive and solution-processable polyalkylthiothiophenes. This demonstrates the compound's potential in creating advanced materials with significant electrical properties (Balasubramanian et al., 2014).

Safety And Hazards

2-Bromotetradecanoic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-bromotetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBKJNDQLLKTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884484
Record name 2-Bromotetradecanoic acid
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Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromotetradecanoic acid

CAS RN

10520-81-7, 135312-82-2
Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name Tetradecanoic acid, 2-bromo-
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Record name 2-Bromotetradecanoic acid
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Record name 2-bromotetradecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
D Hernanz, G Fabrias, F Camps - Journal of lipid research, 1997 - Elsevier
… Other halofatty acids, such as 2-fluoro- and 2-chlorohexadecanoic acids, were less active than the above bromoderivative whereas 2-bromotetradecanoic acid and 2-bromooctanoic …
Number of citations: 10 www.sciencedirect.com
K Parang, EE Knaus, LI Wiebe, S Sardari… - Archiv der …, 1996 - Wiley Online Library
… , showed that at 0.5 mM (i)-2-bromotetradecanoic acid (14c) reduced NMT activity by 86%. … This is in agreement with our data that (?)-2-bromotetradecanoic acid (14c) is a more potent …
Number of citations: 69 onlinelibrary.wiley.com
MJ Al-Jassaci, GJ Mohammed… - International Journal of …, 2016 - cdn.homebrewtalk.com
… -1,9 (2H,10H) , 2-Methyl-9-β-dribofuranosylhypoxanthine, Dodecane,1-chloro-, 2,7-Diphenyl-1,6-dioxopyridazino [4,5:2',3'] pyrrolo [4',5'-d] pyridazin and 2-Bromotetradecanoic acid. …
Number of citations: 97 cdn.homebrewtalk.com
GJ Mohammed, IH Hameed… - Indian Journal of Public …, 2018 - researchgate.net
… , 1-Hexadecanesulfonic acid, 3, 5,-dichloro-2, 6-dimeth, Methyl-6, 7benzoisoquinoline, Undeca-2, 4, 6, 8, 10-pentaenal, 11-(2-furyl)-, oxime, and 2-Bromotetradecanoic acid. Malva …
Number of citations: 9 www.researchgate.net
IH Hameed, LF Hamza… - … of Pharmacognosy and …, 2015 - academicjournals.org
Bioactives are chemical compounds often referred to as secondary metabolites. Thirty five bioactive compounds were identified in the methanolic extract of Aspergillus niger. The …
Number of citations: 124 academicjournals.org
RL Gilbert, CJ Blunt, DR Harper… - Antiviral Chemistry …, 1994 - journals.sagepub.com
… 2-bromotetradecanoic acid. 2-Azidotetradecanoic acid was produced by stirring 2-bromotetradecanoic acid … synthesized by stirring 2-bromotetradecanoic acid with potassium hydroxide (…
Number of citations: 5 journals.sagepub.com
MJ Al - researchgate.net
… -1,9 (2H,10H) , 2-Methyl-9-β-dribofuranosylhypoxanthine, Dodecane,1-chloro-, 2,7-Diphenyl-1,6-dioxopyridazino [4,5:2',3'] pyrrolo [4',5'-d] pyridazin and 2-Bromotetradecanoic acid. …
Number of citations: 4 www.researchgate.net
LF Hamza, SA Kamal… - … of Pharmacognosy and …, 2015 - academicjournals.org
… , deoxyspergualin, IGala-I-ido-octonic lactone, 5-Hydroxymethylfurfural, paromomycin, 16-Nitrobicyclo[10.4.0]hexadecane1-ol-13-one, cis-Vaccenic acid, 2-Bromotetradecanoic acid, …
Number of citations: 101 academicjournals.org
C Gao, MJ Whitcombe, EN Vulfson - Enzyme and microbial technology, 1999 - Elsevier
… antarctica (Novozyme) lipases with regard to their ability to use (R, S) 2-bromotetradecanoic acid as a substrate for acylation of three representative substrates, methyl-α-glucoside, di-…
Number of citations: 61 www.sciencedirect.com
NM Carballeira, D Ortiz, K Parang… - Archiv der Pharmazie …, 2004 - Wiley Online Library
… The most potent analogues studied was a series of 2-halogenated tetradecanoic acids and among these, the (±)-2-bromotetradecanoic acid was the most potent antifungal fatty acid …
Number of citations: 16 onlinelibrary.wiley.com

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